3-Ethyl-2,2-dimethyl-3-pentanol

Description

Significance of Tertiary Alcohols within Contemporary Organic Chemistry

Tertiary alcohols, characterized by a hydroxyl (-OH) group attached to a carbon atom bonded to three other carbon atoms, hold a significant place in modern organic chemistry. fiveable.mebyjus.com Their distinct structure influences their chemical reactivity. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbon atom that bears the hydroxyl group. fiveable.mesolubilityofthings.com This resistance to oxidation makes them stable in certain chemical environments. fiveable.me

A key reaction of tertiary alcohols is dehydration, which leads to the formation of alkenes, foundational materials in the production of various industrial chemicals. fiveable.mesolubilityofthings.com This reaction typically requires heat and a strong acid catalyst. fiveable.me The ability of tertiary alcohols to form relatively stable carbocations as intermediates facilitates these dehydration reactions. fiveable.me Furthermore, the hydroxyl group allows alcohols to form hydrogen bonds, and their ability to act as both nucleophiles and electrophiles enhances their utility in organic synthesis. solubilityofthings.com

Overview of Scholarly Research Trajectories for Highly Branched Alcohol Systems

Research into highly branched alcohol systems is driven by their diverse applications and unique properties. Branched-chain higher alcohols (BCHAs) are of interest as alternative liquid fuels due to their higher energy density, lower hygroscopicity, and lower vapor pressure compared to ethanol. nih.gov The microbial production of BCHAs through metabolic engineering and synthetic biology is an active area of research. nih.govresearchgate.net

The broader market for branched alcohols is experiencing growth, largely propelled by demand from the coatings and adhesives industry, where they contribute to improved flow and leveling. datainsightsmarket.com There is also a significant trend towards the use of bio-based feedstocks for the sustainable production of these alcohols. datainsightsmarket.com Research is also focused on the development of high-performance branched alcohols for specialized applications in fields such as electronics and pharmaceuticals. datainsightsmarket.com

Unique Structural Attributes of 3-Ethyl-2,2-dimethyl-3-pentanol and their Implications for Fundamental Chemical Inquiry

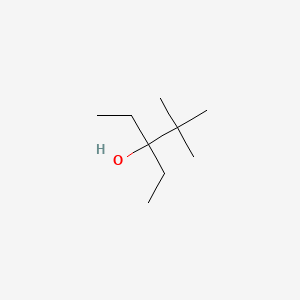

This compound, with the chemical formula C9H20O, is a tertiary alcohol characterized by significant steric hindrance around its hydroxyl group due to the presence of a t-butyl group and an ethyl group attached to the carbinol carbon. nih.gov This sterically crowded structure makes it a valuable intermediate in organic synthesis, particularly in reactions where steric demand is high.

The compound's identity and purity are typically confirmed through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry. The IR spectrum characteristically shows a broad O-H stretching band around 3300 cm⁻¹.

The synthesis of this compound is often achieved through a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This typically involves the reaction of ethylmagnesium bromide with 2,2-dimethylpropanal. The study of its synthesis and reactions provides insights into the reactivity of sterically hindered tertiary alcohols.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H20O nih.govscbt.com |

| Molecular Weight | 144.25 g/mol nih.govscbt.com |

| Boiling Point | 174 °C alfa-chemistry.com |

| Density | 0.85 g/cm³ at 25 °C |

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2,2-dimethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-6-9(10,7-2)8(3,4)5/h10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWIFHZJKFFDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391698 | |

| Record name | 3-Ethyl-2,2-dimethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66793-96-2 | |

| Record name | 3-Ethyl-2,2-dimethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-2,2-dimethyl-3-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 3 Ethyl 2,2 Dimethyl 3 Pentanol

Grignard Reaction as a Primary Synthetic Route for 3-Ethyl-2,2-dimethyl-3-pentanol

The Grignard reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.org In the context of producing this compound, this reaction involves the nucleophilic addition of an ethylmagnesium halide to a specific ketone.

Ethylmagnesium bromide + 2,2-Dimethyl-3-pentanone (B1295208) → this compound

This process is typically followed by an acidic work-up to protonate the intermediate alkoxide, yielding the final alcohol product.

Optimization of Key Reagents and Reaction Conditions

To maximize the yield and purity of this compound, careful optimization of reagents and reaction parameters is essential.

Ethylmagnesium bromide (EtMgBr) is the Grignard reagent of choice for this synthesis. It is commercially available, typically as a solution in diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org Alternatively, it can be prepared in the laboratory by reacting bromoethane (B45996) with magnesium metal in an anhydrous ether solvent. wikipedia.orgdoubtnut.com The reaction proceeds as follows:

CH₃CH₂Br + Mg → CH₃CH₂MgBr wikipedia.org

The quality of the magnesium and the dryness of the solvent and apparatus are critical for the successful formation of the Grignard reagent. prepchem.com

Table 1: Preparation Parameters for Ethylmagnesium Bromide

| Parameter | Details |

|---|---|

| Reactants | Bromoethane, Magnesium turnings |

| Solvent | Anhydrous diethyl ether or THF |

This table summarizes the key parameters for the laboratory preparation of ethylmagnesium bromide.

While the primary route involves a ketone, it's important to understand the reactivity of related carbonyl compounds. 2,2-Dimethylpropanal, also known as pivaldehyde, is an aldehyde that can be used in Grignard reactions to produce secondary alcohols. libretexts.org However, for the synthesis of the tertiary alcohol this compound, the required carbonyl substrate is 2,2-dimethyl-3-pentanone (also known as ethyl tert-butyl ketone). The reaction of ethylmagnesium bromide with 2,2-dimethylpropanal would yield 3,3-dimethyl-2-pentanol, a secondary alcohol, not the desired tertiary alcohol. It is important to note that 2,2-dimethylpropanal lacks an alpha-hydrogen and thus can undergo the Cannizzaro reaction in the presence of a strong base. doubtnut.cominfinitylearn.com

Table 2: Carbonyl Substrates in Grignard Reactions

| Carbonyl Compound | Grignard Reagent | Product |

|---|---|---|

| 2,2-Dimethyl-3-pentanone | Ethylmagnesium bromide | This compound |

This table illustrates the different products obtained from the reaction of ethylmagnesium bromide with different carbonyl substrates.

The choice of solvent is crucial in a Grignard reaction as it stabilizes the organomagnesium reagent. numberanalytics.com Anhydrous diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents due to their ability to coordinate with the magnesium atom, forming a soluble complex. numberanalytics.com The solvent's boiling point and dielectric constant can influence the reaction rate and outcome. numberanalytics.com

Table 3: Common Solvents for Grignard Reactions

| Solvent | Boiling Point (°C) | Key Features |

|---|---|---|

| Diethyl Ether | 34.6 | Traditional solvent, low boiling point makes it easy to remove. numberanalytics.com |

This table compares the properties of common solvents used in Grignard synthesis.

Following the reaction, an aqueous work-up is necessary to protonate the magnesium alkoxide intermediate and separate the desired alcohol from inorganic salts. A dilute acid, such as hydrochloric acid, or an aqueous solution of ammonium (B1175870) chloride is often used for this purpose. prepchem.com

To obtain high-purity this compound, distillation is the preferred purification method. For high-boiling point compounds like many tertiary alcohols, vacuum distillation is employed. rochester.edu By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition that might occur at higher temperatures. open.edubevzero.com This technique is particularly useful for separating the final product from any unreacted starting materials or high-boiling side products.

Mechanistic Analysis of Nucleophilic Addition in Grignard Synthesis

The synthesis of this compound via the Grignard reaction proceeds through a nucleophilic addition mechanism. organic-chemistry.org

The key steps are:

Formation of a Lewis Acid-Base Complex : The magnesium atom of the Grignard reagent acts as a Lewis acid and coordinates with the lone pair of electrons on the carbonyl oxygen of the ketone. This coordination enhances the electrophilicity of the carbonyl carbon. libretexts.orgpressbooks.pub

Nucleophilic Attack : The ethyl group of the Grignard reagent, which is a carbanion-like nucleophile, attacks the electrophilic carbonyl carbon. This addition breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate. libretexts.orgpressbooks.pub

Protonation : In the final work-up step, a proton source (like H₃O⁺) is added to protonate the alkoxide intermediate, yielding the final product, this compound, and a magnesium salt. pressbooks.pub

This nucleophilic addition is effectively irreversible because a carbanion is a very poor leaving group. pressbooks.pub

Retrosynthetic Analysis for the Derivation of this compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, a tertiary alcohol, the most logical disconnection occurs at the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon.

This process, known as a "disconnection," suggests that the molecule can be formed by the reaction of a ketone with an organometallic reagent, such as a Grignard reagent. chegg.com There are two primary retrosynthetic routes for this target molecule:

Route A: Disconnection of the ethyl group from the tertiary carbinol center. This identifies 2,2-dimethyl-3-pentanone (a ketone) and an ethyl-based organometallic reagent (e.g., ethylmagnesium bromide) as the key precursors.

Route B: Disconnection of the t-butyl group. This suggests diethyl ketone as the starting ketone and a t-butyl organometallic reagent as the nucleophile.

The Grignard reaction is the forward synthetic equivalent of this analysis and represents the most common and high-yielding method for preparing such tertiary alcohols. The reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ketone, followed by an acidic workup to protonate the resulting alkoxide.

Table 1: Retrosynthetic Pathways for this compound

| Route | Disconnected Bond | Precursors (Synthons) | Corresponding Reagents |

|---|---|---|---|

| A | Ethyl-C(OH) | 2,2-Dimethyl-3-pentanone + Ethyl anion | 2,2-Dimethyl-3-pentanone + Ethylmagnesium bromide |

| B | t-Butyl-C(OH) | Diethyl ketone + t-Butyl anion | Diethyl ketone + t-Butylmagnesium chloride |

This interactive table summarizes the logical disconnections for synthesizing this compound.

Exploration of Alternative Synthetic Pathways for this compound

While Grignard synthesis is a robust method, research into alternative pathways is driven by the desire for milder reaction conditions, improved sustainability, and novel molecular assemblies.

Investigation of Rearrangement Routes for Alcohol Production

The synthesis of alcohols can sometimes be achieved through acid- or catalyst-induced molecular rearrangements of other alcohols or epoxides. These pathways, such as the Wagner-Meerwein rearrangement, typically involve the migration of an alkyl or hydride group to a carbocation intermediate.

For a sterically hindered tertiary alcohol like this compound, designing a practical synthesis via rearrangement is challenging. Such routes are generally considered less direct and often result in lower yields and a complex mixture of products, making purification difficult. While theoretically possible from a highly substituted precursor, this approach is not a preferred industrial or laboratory method for this specific compound.

Evaluation of Emerging Enzymatic Approaches in Alcohol Synthesis

The use of enzymes in chemical synthesis offers significant advantages, including high stereoselectivity and environmentally benign reaction conditions. However, the synthesis of sterically demanding tertiary alcohols remains a significant challenge for biocatalysis. researchgate.net

Several enzymatic strategies are under investigation for the production of chiral alcohols:

Lipases and Esterases: These enzymes are widely used for the kinetic resolution of racemic secondary alcohols. However, the bulky nature of tertiary alcohols like this compound often prevents them from accessing the enzyme's active site, limiting the applicability of this method. researchgate.netacs.org

Aldolases: These enzymes catalyze the formation of carbon-carbon bonds and have shown some promise in constructing tertiary alcohol scaffolds. researchgate.net Recent studies have demonstrated that certain aldolases can accept non-natural substrates to produce multifunctionalized noncanonical amino acids containing γ-tertiary alcohols. nih.gov

Other Enzymatic Methods: Strategies such as the enantioselective hydrolysis of epoxides and the stereoselective hydroxylation of C-H bonds are also being explored. rsc.org These methods are powerful but their application to specific, highly substituted targets like this compound is still in the research and development phase. acs.org

Table 2: Comparison of Synthetic Approaches

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Grignard Reaction | Reaction of a ketone with an organomagnesium halide. | High yield, well-established, scalable. | Requires strict anhydrous conditions, uses reactive metals. |

| Rearrangement Routes | Acid/catalyst-induced rearrangement of related alcohols. | Potential for novel pathways. | Less direct, often low yields, can produce complex mixtures. |

| Enzymatic Approaches | Use of enzymes (e.g., lipases, aldolases) for synthesis or resolution. | Environmentally friendly, high stereoselectivity. | Generally limited to research scale for tertiary alcohols, substrate scope can be narrow. researchgate.netacs.org |

This interactive table compares the primary and alternative methods for synthesizing this compound.

Chemical Reactivity and Transformation Pathways of 3 Ethyl 2,2 Dimethyl 3 Pentanol

Oxidation Reactions of Tertiary Alcohols

Tertiary alcohols, including 3-Ethyl-2,2-dimethyl-3-pentanol, are generally resistant to oxidation under mild conditions. This is because the carbon atom attached to the hydroxyl group lacks a hydrogen atom, which is necessary for the typical oxidation mechanism that forms a carbonyl group.

Formation of Ketones and Carboxylic Acids through Specific Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

While direct oxidation is challenging, the use of strong oxidizing agents under harsh conditions, such as in the presence of strong acids, can lead to the oxidation of tertiary alcohols. quora.comstackexchange.comsciencemadness.org This process, however, does not occur through a direct oxidation of the alcohol. Instead, the acidic conditions first promote the dehydration of the alcohol to form an alkene. stackexchange.comsciencemadness.org This alkene intermediate is then susceptible to oxidative cleavage by powerful oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). stackexchange.comsciencemadness.org

The cleavage of the double bond in the resulting alkene can yield a mixture of ketones and carboxylic acids, depending on the structure of the alkene and the reaction conditions. For instance, the dehydration of this compound can lead to the formation of 3-ethyl-2,2-dimethyl-3-pentene. Subsequent oxidation of this alkene with a strong oxidizing agent would cleave the double bond, potentially yielding a ketone and a carboxylic acid.

| Oxidizing Agent | Conditions | Expected Products from this compound |

| Potassium Permanganate (KMnO₄) | Acidic, Heat | Mixture of ketones and carboxylic acids (following dehydration) |

| Chromium Trioxide (CrO₃) | Acidic, Heat | Mixture of ketones and carboxylic acids (following dehydration) |

Mechanistic Considerations for the Oxidation of Branched Tertiary Alcohols

The oxidation mechanism for a branched tertiary alcohol like this compound under strong acidic conditions proceeds in a stepwise manner. The initial and crucial step is the acid-catalyzed dehydration (an E1 elimination reaction) to form a carbocation intermediate, which then loses a proton to form an alkene. quora.combyjus.comyoutube.com The stability of the resulting alkene is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. chemistrylearner.comyoutube.comkhanacademy.org

Once the alkene is formed, the strong oxidizing agent, such as chromic acid (formed from CrO₃ in acid), attacks the double bond. youtube.comlibretexts.orglumenlearning.com The mechanism of chromic acid oxidation of an alkene involves the formation of a cyclic chromate (B82759) ester, which then decomposes to yield the final ketone and/or carboxylic acid products. youtube.comlumenlearning.com The significant steric hindrance around the tertiary carbon in this compound influences the rate and outcome of both the initial dehydration and the subsequent oxidation steps.

Reduction Reactions of the Hydroxyl Functionality

The direct reduction of the hydroxyl group of an alcohol to an alkane is not a feasible reaction because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.orgstackexchange.com Therefore, a two-step process is typically required to achieve this transformation.

Conversion to Alkane Derivatives Utilizing Reducing Agents (e.g., Lithium Aluminum Hydride)

To reduce a tertiary alcohol such as this compound to its corresponding alkane (3-ethyl-2,2-dimethylpentane), the hydroxyl group must first be converted into a good leaving group. A common method is the conversion of the alcohol to a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). libretexts.orgchem-station.com

The resulting tosylate is a much better leaving group than the original hydroxyl group. This tosylate can then be reduced by a strong hydride-donating agent, such as lithium aluminum hydride (LiAlH₄). libretexts.orgchem-station.commasterorganicchemistry.com The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile and displaces the tosylate group in an S_N2 reaction, resulting in the formation of the alkane. chem-station.com

| Step | Reagent | Intermediate/Product |

| 1. Activation of -OH | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-Ethyl-2,2-dimethyl-3-pentyl tosylate |

| 2. Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-Ethyl-2,2-dimethylpentane |

Substitution Reactions Involving the Hydroxyl Group

Tertiary alcohols readily undergo nucleophilic substitution reactions, particularly via the S_N1 mechanism, due to the stability of the resulting tertiary carbocation. byjus.comyoutube.comvaia.com

The reaction of this compound with a hydrogen halide, such as hydrobromic acid (HBr), is a classic example of an S_N1 reaction. youtube.com The reaction proceeds through a three-step mechanism:

Protonation of the hydroxyl group: The oxygen of the hydroxyl group is protonated by the acid, forming a good leaving group (water). byjus.comyoutube.com

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation. byjus.comyoutube.com

Nucleophilic attack: The halide ion (e.g., Br⁻) acts as a nucleophile and attacks the planar carbocation, forming the alkyl halide. byjus.comyoutube.com

Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face with equal probability. If the starting alcohol were chiral, this would lead to a racemic mixture of the two enantiomeric products. libretexts.orgmasterorganicchemistry.com However, as this compound is achiral, only one product, 3-bromo-3-ethyl-2,2-dimethylpentane, is formed.

Another common reagent for converting alcohols to alkyl chlorides is thionyl chloride (SOCl₂). stackexchange.comlibretexts.org The reaction of tertiary alcohols with thionyl chloride can proceed through an S_Ni (substitution nucleophilic internal) mechanism, which involves the formation of a chlorosulfite intermediate and results in retention of configuration. youtube.com However, the presence of a base like pyridine can lead to an S_N2 mechanism with inversion of configuration. youtube.com Given the steric hindrance of this compound, the S_N1 pathway with rearrangement is also a possibility under certain conditions.

| Reagent | Mechanism | Product with this compound |

| Hydrobromic Acid (HBr) | S_N1 | 3-Bromo-3-ethyl-2,2-dimethylpentane |

| Thionyl Chloride (SOCl₂) | S_Ni or S_N2 (with pyridine) | 3-Chloro-3-ethyl-2,2-dimethylpentane |

Formation of Halogenated Derivatives through Reagents such as Thionyl Chloride or Phosphorus Tribromide

The conversion of this compound to its corresponding halogenated derivatives can be achieved using specific halogenating agents. The hydroxyl group is a poor leaving group, and therefore, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed to facilitate its substitution. chemistrysteps.com These reagents effectively convert the hydroxyl group into a better leaving group, enabling nucleophilic attack by the halide ion.

The reaction with thionyl chloride proceeds to form 3-chloro-3-ethyl-2,2-dimethylpentane. The mechanism involves the initial reaction of the alcohol with thionyl chloride to form an intermediate chlorosulfite ester. In the presence of a base like pyridine, the mechanism typically proceeds via an Sₙ2 pathway, leading to an inversion of stereochemistry if the carbon were chiral. However, in the absence of a base, the reaction can proceed through an Sₙi (internal nucleophilic substitution) mechanism where the chloride is delivered from the chlorosulfite ester itself, resulting in retention of configuration. cdnsciencepub.com

Similarly, phosphorus tribromide is utilized to synthesize 3-bromo-3-ethyl-2,2-dimethylpentane. The reaction mechanism involves the alcohol's oxygen atom attacking the phosphorus atom of PBr₃, displacing a bromide ion. youtube.com This is followed by an Sₙ2 attack by the bromide ion on the carbon atom bearing the protonated hydroxyl group (now a good leaving group). wikipedia.orgyoutube.com It is important to note that due to the Sₙ2 nature of this step, these reactions work well for primary and secondary alcohols but can be problematic for tertiary alcohols like this compound due to steric hindrance. wikipedia.org

Mechanistic Studies of Nucleophilic Substitution (SN1/SN2) at Tertiary Carbon Centers

The tertiary nature of the carbon atom bearing the hydroxyl group in this compound heavily influences the mechanism of nucleophilic substitution reactions.

Sₙ1 Pathway : Due to the significant steric hindrance around the tertiary carbon, the Sₙ2 pathway, which requires backside attack by a nucleophile, is highly disfavored. masterorganicchemistry.comreddit.com Instead, nucleophilic substitution at this center predominantly proceeds through an Sₙ1 mechanism . masterorganicchemistry.comyoutube.com This mechanism involves a two-step process. The first and rate-determining step is the departure of the leaving group (after protonation of the hydroxyl group to form water, a good leaving group) to generate a stable tertiary carbocation. masterorganicchemistry.comacs.org The second step is the rapid attack of a nucleophile on the planar carbocation, which can occur from either face, leading to a racemic mixture if the carbon center were chiral. libretexts.org The stability of the tertiary carbocation intermediate is a key driving force for the Sₙ1 pathway. masterorganicchemistry.com

Sₙ2 Pathway : Sₙ2 reactions are generally not observed at tertiary carbon centers due to the steric bulk of the alkyl groups preventing the necessary backside approach of the nucleophile. reddit.comacs.org The energy of the transition state for an Sₙ2 reaction at a tertiary center is prohibitively high.

Dehydration Reactions and Alkene Formation

The elimination of a water molecule from an alcohol, known as dehydration, is a common method for the synthesis of alkenes. For tertiary alcohols like this compound, this reaction is typically acid-catalyzed. libretexts.org

Acid-Catalyzed Elimination Mechanisms (E1 Pathway) in Tertiary Alcohols

The acid-catalyzed dehydration of this compound proceeds through an E1 (unimolecular elimination) mechanism . chemistrysteps.comperiodicchemistry.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form an alkyloxonium ion. libretexts.orgmiracosta.edu This converts the poor leaving group (-OH) into a good leaving group (H₂O).

The key steps in the E1 mechanism are:

Protonation of the hydroxyl group : The lone pair of electrons on the oxygen atom of the alcohol attacks a proton from the acid catalyst. youtube.com

Formation of a carbocation : The protonated hydroxyl group (water) departs, leading to the formation of a tertiary carbocation. This is the slow, rate-determining step of the reaction. libretexts.orgperiodicchemistry.com

Deprotonation : A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. periodicchemistry.com

The E1 mechanism is favored for tertiary alcohols because they form the most stable carbocations. libretexts.orgperiodicchemistry.com

Characterization of Alkene Products Derived from Dehydration

The dehydration of this compound can potentially yield a mixture of alkene isomers. The identification and characterization of these products are crucial for understanding the reaction's regioselectivity. Common analytical techniques used for this purpose include:

Gas Chromatography (GC) : This technique separates the components of the alkene mixture based on their boiling points and interactions with the stationary phase of the GC column. The retention time of each component can be used for identification when compared to known standards.

Spectroscopic Methods :

Infrared (IR) Spectroscopy : The presence of a C=C double bond in the alkene products can be confirmed by the appearance of a characteristic stretching vibration band in the IR spectrum, typically around 1640-1680 cm⁻¹. The disappearance of the broad O-H stretch from the starting alcohol also indicates the reaction has occurred.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR provide detailed structural information about the alkene products. The chemical shifts and splitting patterns of the vinyl protons and carbons are unique to each isomer, allowing for their unambiguous identification and quantification.

Mass Spectrometry (MS) : This technique provides the molecular weight of the alkene products, confirming the loss of water from the starting alcohol. The fragmentation pattern can also offer clues about the structure of the isomers.

Experimental studies on similar tertiary alcohols have shown that dehydration can lead to a mixture of alkene products. pdx.educhegg.com

Application of Saytzeff's Rule for Predicting Regioselectivity in Alkene Formation

When the dehydration of an alcohol can lead to the formation of more than one alkene isomer, the regioselectivity of the reaction can often be predicted by Saytzeff's (or Zaitsev's) rule . jove.comchemistrysteps.com This rule states that in an elimination reaction, the major product will be the most stable, most highly substituted alkene. periodicchemistry.com

In the case of the dehydration of this compound, the tertiary carbocation intermediate has protons on adjacent carbon atoms that can be eliminated. Removal of a proton from the ethyl group would lead to the formation of 3-ethyl-2,2-dimethyl-2-pentene , a tetrasubstituted alkene. Removal of a proton from the other adjacent carbon would result in 3,3-dimethyl-2-ethyl-1-pentene , a disubstituted alkene.

According to Saytzeff's rule, the more stable, tetrasubstituted alkene, 3-ethyl-2,2-dimethyl-2-pentene , is predicted to be the major product of the dehydration reaction. chemistrysteps.comchegg.com The stability of alkenes increases with the number of alkyl groups attached to the double-bonded carbons. jove.com

Advanced Spectroscopic and Analytical Research Techniques for 3 Ethyl 2,2 Dimethyl 3 Pentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Intermolecular Studies

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. researchgate.net It is particularly useful for elucidating the carbon backbone and the connectivity of atoms within a complex organic compound like 3-Ethyl-2,2-dimethyl-3-pentanol. numberanalytics.comyoutube.com

One-dimensional proton (¹H) NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. nih.gov The acquisition of high-quality ¹H NMR spectra, especially for complex molecules in various environments, requires specific methodologies to ensure accuracy and resolve signal overlap. researchgate.netnih.gov

Data Acquisition: Modern NMR data acquisition is a multi-step process. washington.edu Samples are typically dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃), to avoid interference from the solvent's protons. numberanalytics.comsavemyexams.com For complex spectra where signals may be crowded, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can be employed to determine proton-proton connectivities, although for a molecule like this compound, a standard 1D spectrum is often sufficient for structural confirmation. Techniques to suppress residual water signals, such as presaturation, are also commonly used to improve spectral quality. acs.org

Interpretation: The interpretation of a ¹H NMR spectrum involves analyzing four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Chemical Shift: The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Protons near electronegative atoms, like the oxygen in the hydroxyl group, are deshielded and appear at a higher chemical shift (downfield).

Integration: The area under each peak is proportional to the number of protons it represents.

Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons and is described by the n+1 rule.

Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled protons.

For this compound, the protons of the ethyl and dimethyl groups exhibit distinct signals. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding. jove.compressbooks.pub

¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~0.95 | Singlet | 9H |

| -CH₂CH₃ | ~0.85 | Triplet | 6H |

| -CH₂CH₃ | ~1.55 | Quartet | 4H |

| -OH | Variable (e.g., ~1.2) | Broad Singlet | 1H |

Note: The provided data is a representative example; actual chemical shifts can vary based on experimental conditions. The ethyl groups are equivalent, as are the methyl groups within the tert-butyl group.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. numberanalytics.comsparkl.me Although the ¹³C isotope has a low natural abundance (about 1.1%), modern techniques allow for the acquisition of high-quality spectra. numberanalytics.com

Data Acquisition: ¹³C NMR experiments generally require more scans and longer acquisition times than ¹H NMR due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. numberanalytics.com Proton decoupling is a standard technique used to simplify the spectrum by removing the splitting caused by attached protons, resulting in a spectrum where each unique carbon atom appears as a single sharp line. savemyexams.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Interpretation: The primary piece of information from a proton-decoupled ¹³C NMR spectrum is the number of signals, which corresponds to the number of non-equivalent carbon atoms in the molecule. The chemical shift of each signal provides information about the carbon's environment.

Alkyl carbons (sp³ hybridized) typically resonate in the upfield region (0-90 ppm). savemyexams.comchemguide.co.uk

Carbons bonded to electronegative atoms (like the oxygen in an alcohol) are deshielded and appear further downfield (50-90 ppm). savemyexams.comchemguide.co.uk

The quaternary carbon bonded to the hydroxyl group is also significantly deshielded.

¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) |

| -CH₂C H₃ | ~8.5 |

| -C (CH₃)₃ | ~25.5 |

| -C H₂CH₃ | ~32.0 |

| C (CH₃)₃ | ~38.0 |

| -C (OH)- | ~78.0 |

Note: This table presents typical chemical shift values for the carbon atoms in this compound. The number of signals confirms the symmetry of the molecule. nih.gov

The chemical shift of the hydroxyl (-OH) proton in an alcohol is particularly sensitive to its molecular environment, making ¹H NMR a valuable tool for studying intermolecular hydrogen bonding. jove.comacs.org In concentrated solutions or as a pure liquid, alcohols form networks of hydrogen-bonded aggregates (dimers, trimers, and larger polymers). rsc.org The formation of a hydrogen bond (O-H···O) decreases the electron density around the proton, causing its signal to shift downfield (to a higher ppm value).

Conversely, in a very dilute solution using an inert solvent (like CCl₄ or CDCl₃), intermolecular hydrogen bonding is minimized, and the alcohol exists predominantly as a free, non-associated monomer. libretexts.org In this state, the hydroxyl proton is more shielded and resonates at a higher field (lower ppm value).

By systematically measuring the chemical shift of the hydroxyl proton at various concentrations (a dilution study), one can observe the transition from associated species to monomers. The significant upfield shift of the -OH proton signal upon dilution is direct evidence of the disruption of hydrogen bonds. This phenomenon is a hallmark of self-association in alcohols and can be used to qualitatively assess the strength and nature of these interactions. rsc.org For sterically hindered tertiary alcohols like this compound, self-association is still significant, and dilution studies would reveal a pronounced concentration dependence of the δ(OH) value. nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization and Intermolecular Interaction Analysis

Infrared (IR) spectroscopy is a technique that measures the vibration of atoms in a molecule. perkinelmer.com It is an effective method for identifying the presence of specific functional groups, as different types of bonds absorb infrared radiation at characteristic frequencies.

The hydroxyl (-OH) group of an alcohol provides one of the most recognizable signals in an IR spectrum. libretexts.org The key vibrational mode is the O-H stretching vibration. The frequency of this vibration is highly sensitive to hydrogen bonding. libretexts.orgperkinelmer.com

Free (Non-Hydrogen-Bonded) O-H Stretch: In a dilute solution of an alcohol in a non-polar solvent, where molecules are isolated (monomeric), a sharp, relatively weak absorption band appears in the range of 3600-3650 cm⁻¹. libretexts.orgmasterorganicchemistry.com This band corresponds to the stretching of a "free" hydroxyl group.

Associated (Hydrogen-Bonded) O-H Stretch: In a concentrated sample or a pure liquid, where molecules are linked by hydrogen bonds, the O-H stretching absorption appears as a very broad, strong band centered in the region of 3200-3500 cm⁻¹. mdpi.comorgchemboulder.comspectroscopyonline.com The broadening of the peak is due to the sample containing a wide variety of hydrogen-bonded species (dimers, trimers, etc.), each with a slightly different bond strength and, therefore, a slightly different absorption frequency. libretexts.orglibretexts.org The shift to a lower frequency (lower wavenumber) indicates that the O-H bond is weakened by its participation in a hydrogen bond. libretexts.org

In addition to the O-H stretch, the C-O stretching vibration for a tertiary alcohol like this compound typically appears as a strong band in the 1100-1210 cm⁻¹ region. spectroscopyonline.com The presence of both the broad O-H stretch and the strong C-O stretch is a clear indication of an alcohol functional group.

IR spectroscopy can be used not only to identify hydrogen bonding but also to quantitatively study the equilibrium between different associated species in solution. A notable study investigated the monomer-dimer self-association of 2,2-dimethyl-3-ethyl-3-pentanol (an alternative name for the target compound) in a tetrachloroethylene (B127269) solvent. nih.gov Due to the significant steric hindrance from the bulky tert-butyl and ethyl groups surrounding the hydroxyl group, self-association beyond the formation of dimers is largely prevented. nih.gov

This simplified equilibrium (Monomer ⇌ Dimer) allows for a more straightforward quantitative analysis. By measuring the absorbance of the free monomer O-H band at various concentrations and temperatures, it is possible to determine key thermodynamic parameters for the dimerization process.

In the study, the integrated absorbance of the monomer band was analyzed to calculate both the molar absorptivity (ε) of the monomer and the dimerization constant (K_d). nih.gov This approach provides a robust method for quantifying the extent of self-association. The research demonstrated that the dimerization constant, as well as the molar absorptivity of the dimer band, could be reliably obtained. nih.gov Such quantitative data is crucial for understanding the influence of molecular structure on intermolecular forces.

Thermodynamic Data for Dimerization of this compound in Tetrachloroethylene nih.gov

| Parameter | Value |

| Dimerization Constant (K_d) | Temperature Dependent |

| Molar Absorptivity (Monomer) | Calculable from spectral data |

| Molar Absorptivity (Dimer) | Calculable from spectral data |

This table summarizes the type of quantitative findings from IR spectroscopic studies on the self-association of the title compound. The actual numerical values for K_d would vary with temperature as determined in the experiment.

Derivation of Molar Absorptivities and Dimerization Constants from IR Spectroscopic Data

Infrared (IR) spectroscopy is a powerful tool for investigating the self-association of molecules like this compound, particularly its dimerization through hydrogen bonding. nycu.edu.twsigmaaldrich.com Due to the significant steric hindrance from its bulky sidechains, this tertiary alcohol's self-association is primarily limited to dimerization, which simplifies the spectroscopic analysis. nycu.edu.twsigmaaldrich.com

In a study conducted in a tetrachloroethylene solvent, the dimerization of 2,2-dimethyl-3-ethyl-3-pentanol was examined at various temperatures using IR spectroscopy. nycu.edu.twsigmaaldrich.com By analyzing the integrated absorbances of the monomer and dimer bands in the IR spectrum, researchers can determine both the molar absorptivity (ε) and the dimerization constant (K). nycu.edu.tw This involves treating the data from the monomer bands and the dimer bands independently to derive these values, offering a method to cross-validate the consistency of the results. nycu.edu.twsigmaaldrich.com

The standard enthalpy (ΔH°) and entropy (ΔS°) of dimerization can subsequently be calculated from the temperature-dependent dimerization constants using the van't Hoff plot. nycu.edu.twsigmaaldrich.com This provides fundamental thermodynamic data about the hydrogen bonding process.

Table 1: Dimerization Constants and Thermodynamic Parameters for this compound in Tetrachloroethylene

| Temperature (°C) | Dimerization Constant (K) from Monomer Band (M⁻¹) | Dimerization Constant (K) from Dimer Band (M⁻¹) | Standard Enthalpy (ΔH°) (kJ/mol) | Standard Entropy (ΔS°) (J/mol·K) |

| 26 | 0.85 (± 0.04) | 0.86 (± 0.05) | -24.7 (± 1.2) | -72.4 (± 3.8) |

| 36 | 0.65 (± 0.03) | 0.66 (± 0.04) | -24.7 (± 1.2) | -72.4 (± 3.8) |

| 46 | 0.51 (± 0.02) | 0.52 (± 0.03) | -24.7 (± 1.2) | -72.4 (± 3.8) |

| 56 | 0.40 (± 0.02) | 0.41 (± 0.02) | -24.7 (± 1.2) | -72.4 (± 3.8) |

Data sourced from a study on the monomer-dimer self-association of 2,2-dimethyl-3-ethyl-3-pentanol. nycu.edu.tw

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound (C₉H₂₀O), the molecular weight is 144.25 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, leading to ionization and subsequent fragmentation. The fragmentation pattern is highly characteristic of the molecule's structure. For tertiary alcohols like this compound, common fragmentation pathways include:

Alpha-cleavage: The cleavage of a C-C bond adjacent to the oxygen atom. This is often a dominant fragmentation route, leading to the loss of an alkyl radical. For this molecule, the loss of an ethyl group ([M-29]⁺) or a tert-butyl group ([M-57]⁺) would be expected.

Dehydration: The elimination of a water molecule (H₂O), resulting in a peak at [M-18]⁺. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Process | Lost Fragment | Resulting Ion m/z |

| Molecular Ion | - | 144 |

| Dehydration | H₂O | 126 |

| Alpha-cleavage | C₂H₅ | 115 |

| Alpha-cleavage | C(CH₃)₃ | 87 |

Implementation of Hyphenated Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. dss.go.th This makes it an ideal method for the analysis of complex mixtures containing volatile compounds. dss.go.th

In a typical GC-MS analysis, the sample mixture is first vaporized and injected into the gas chromatograph. The components of the mixture are then separated as they travel through a capillary column, with different compounds eluting at different times based on their volatility and interaction with the column's stationary phase. As each separated compound exits the GC column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. dss.go.th This provides a mass spectrum for each component, allowing for its identification. This technique would be highly effective for separating and identifying this compound from other volatile substances in a sample.

Other Specialized Spectroscopic Probes

Fluorescence spectroscopy can be a sensitive tool for probing the microenvironments of complex systems like micelles. While direct studies on this compound are not prominent, research on the structurally similar compound 3-Ethyl-3-pentanol demonstrates this application. sigmaaldrich.com In such studies, alkanols are used to understand the micropolarity and microviscosity within the head group region of reverse micelles. sigmaaldrich.com The alcohol, acting as a probe, can alter the properties of the micellar interface, and these changes can be monitored by observing the fluorescence of a dedicated probe molecule within the system. This approach allows researchers to gain insights into the molecular interactions and dynamics within the confined space of the micelle.

Raman spectroscopy is another form of vibrational spectroscopy that provides detailed information about a molecule's structure. nih.gov It is based on the inelastic scattering of monochromatic light. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction are scattered inelastically (Raman scattering), having lost or gained energy to the molecule's vibrational modes.

The resulting Raman spectrum consists of a series of peaks, each corresponding to a specific molecular vibration (e.g., C-C stretching, C-H bending, O-H stretching). This spectrum serves as a unique "vibrational fingerprint" for the molecule. nih.gov For this compound, Raman spectroscopy would reveal characteristic peaks for its ethyl and tert-butyl groups, as well as the C-O and O-H bonds associated with the alcohol functional group, providing a powerful method for its identification and structural characterization. researchgate.net

Theoretical and Computational Chemistry Studies of 3 Ethyl 2,2 Dimethyl 3 Pentanol

Molecular Modeling of 3-Ethyl-2,2-dimethyl-3-pentanol: Conformation and Steric Effects

Molecular modeling of this compound reveals the significant impact of its bulky alkyl groups on its conformation and steric properties. The central carbon atom, bonded to a hydroxyl group, an ethyl group, and a tert-butyl group, creates a sterically hindered environment. This steric hindrance influences the rotational freedom around the C-C bonds and dictates the preferred spatial arrangement of the atoms. The presence of these bulky substituents is a key factor in the compound's lower water solubility compared to less branched primary alcohols, as it increases the molecule's hydrophobicity. Studies on sterically hindered alcohols often highlight how the molecular structure governs their physical and chemical behavior, including their utility as intermediates in sterically demanding organic syntheses. tandfonline.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetic Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure and energetic properties of this compound. uoa.grarxiv.orgias.ac.in These calculations provide valuable data on the molecule's reactivity and stability. For instance, DFT-based descriptors such as global electrophilicity have been calculated for this compound in the context of developing Quantitative Structure-Toxicity Relationship (QSTR) models. arxiv.orgias.ac.inresearchgate.net Such studies aim to predict the toxicity of aliphatic compounds by correlating their electronic properties with biological activity. arxiv.orgias.ac.in The calculated values of descriptors like the energy of the lowest unoccupied molecular orbital (LUMO) and electrophilicity index help in understanding the molecule's potential for interaction with biological systems. researchgate.net Furthermore, investigations into the gas-phase acidities of alkanes have utilized related sterically hindered alcohols to understand the energetics of alkyl cleavage transition states, providing insights into the fundamental reactivity of such structures. acs.org

Simulation of Intermolecular Interactions and Aggregation Phenomena

The intermolecular interactions of this compound, particularly its ability to form hydrogen bonds, are central to its aggregation behavior in various media. Computational simulations are instrumental in elucidating these phenomena.

Determination of Thermodynamic Parameters of Dimerization (e.g., Standard Enthalpy and Entropy)

Experimental and computational studies have been conducted to determine the thermodynamic parameters of dimerization for sterically hindered alcohols like this compound. One study focused on the monomer-dimer association of this alcohol in carbon disulfide at different temperatures. nycu.edu.tw By analyzing the infrared spectra of the monomer and dimer bands, the dimerization constants (K), standard enthalpy (ΔH°), and standard entropy (ΔS°) of dimerization were determined. nycu.edu.tw This research illustrates a method for quantifying the thermodynamics of self-association, which is crucial for understanding the behavior of this alcohol in solution. nycu.edu.tw The steric hindrance in this compound favors a simple monomer-dimer equilibrium in inert solvents, making it a good model system for such studies. nycu.edu.tw

Investigation of Solvation Effects on Molecular Association Behavior

The association behavior of this compound is significantly influenced by the surrounding solvent. While specific computational studies detailing solvation effects on this particular molecule are not extensively available in the provided results, the principles can be inferred from studies on similar tertiary alcohols. For instance, research on tert-butanol (B103910) in aprotic solvents shows that the solvent environment affects self-association and segregation processes. uoa.gr The polarity and hydrogen-bonding capability of the solvent can either promote or disrupt the hydrogen-bonded aggregates of the alcohol. In non-polar solvents, self-association through hydrogen bonding is more favorable, leading to the formation of dimers and larger clusters. Conversely, in polar or hydrogen-bonding solvents, the solvent molecules can compete for hydrogen bonding with the alcohol, leading to a decrease in self-association. The study of Henry's law constants also provides indirect information on solvation, as it quantifies the partitioning of the compound between the gas phase and a solvent, which is influenced by intermolecular forces. copernicus.orgscribd.comcopernicus.org

Intermolecular Interactions and Self Association Phenomena of 3 Ethyl 2,2 Dimethyl 3 Pentanol

Characterization of Hydrogen Bonding in Dilute Solution Systems

In dilute solutions, the intermolecular interactions of 3-Ethyl-2,2-dimethyl-3-pentanol are predominantly characterized by the formation of hydrogen bonds. The hydroxyl group acts as both a hydrogen bond donor and acceptor, leading to self-association. Fourier-transform infrared (FTIR) spectroscopy is a primary tool for investigating these phenomena. nih.govnycu.edu.tw

Studies in dilute solutions of solvents like tetrachloroethylene (B127269) or carbon disulfide reveal distinct absorption bands in the O-H stretching region of the infrared spectrum. nih.govnycu.edu.tw A sharp band at higher wavenumbers corresponds to the "free" or non-hydrogen-bonded hydroxyl group of the monomeric alcohol. In contrast, a broader band at lower wavenumbers is characteristic of the O-H group involved in hydrogen bonding within associated species, such as dimers. derpharmachemica.com The IR spectrum of this compound shows a characteristic broad O-H stretch around 3300 cm⁻¹, confirming its identity as a tertiary alcohol and its participation in hydrogen bonding.

The analysis of these bands allows for the quantitative study of the equilibrium between monomeric and associated forms of the alcohol in solution. nih.govnycu.edu.tw

Monomer-Dimer Equilibrium and Suppression of Higher Oligomer Formation due to Steric Hindrance

A distinguishing feature of this compound is that its self-association is largely limited to the formation of dimers, even at increased concentrations where other, less hindered alcohols would form larger oligomers (trimers, tetramers, etc.). nih.govresearcher.life This restriction is a direct consequence of the significant steric hindrance imposed by the bulky t-butyl and ethyl groups adjacent to the hydroxyl group. nih.govresearcher.life

These bulky groups physically obstruct the approach of additional alcohol molecules, making the formation of a cyclic trimer or higher-order aggregates sterically unfavorable. As a result, the self-association behavior is best described by a simple monomer-dimer equilibrium:

2(Monomer) ⇌ Dimer

This makes this compound an ideal model compound for studying the specific thermodynamics of dimerization without the complicating influence of higher-order associations. nih.gov

Experimental and Theoretical Determination of Dimerization Constants and Equilibrium Thermodynamics

The equilibrium between the monomer and dimer forms of this compound can be quantified by the dimerization constant (K), which is a measure of the extent of dimer formation at a given temperature. This constant is determined experimentally by analyzing the integrated absorbances of the monomer and dimer bands in the FTIR spectrum at various concentrations. nih.govnycu.edu.tw

Researchers have developed novel equations to treat the IR data from both the monomer and dimer bands to independently determine the dimerization constant, providing a method to check the consistency of the results. nih.govnycu.edu.tw By measuring the dimerization constant at different temperatures, the standard enthalpy (ΔH°) and standard entropy (ΔS°) of dimerization can be calculated using the van't Hoff plot. nih.gov

The negative enthalpy values indicate that the dimerization process is exothermic, driven by the formation of the stable hydrogen bond. The negative entropy values reflect the loss of freedom as two monomer molecules combine to form a single dimer.

Table 1: Dimerization Constants and Thermodynamic Parameters for this compound in Tetrachloroethylene

This table presents data from a study on the dimerization of this compound in tetrachloroethylene. The dimerization constants (K) were determined at various temperatures, and these values were used to calculate the standard enthalpy (ΔH°) and entropy (ΔS°) of dimerization.

| Temperature (°C) | Dimerization Constant (K) (L/mol) | Standard Enthalpy (ΔH°) (kJ/mol) | Standard Entropy (ΔS°) (J/mol·K) |

| 25 | 1.15 | -24.7 ± 1.2 | -68.3 ± 4.0 |

| 35 | 0.88 | ||

| 45 | 0.69 | ||

| 55 | 0.54 | ||

| Data derived from studies on the monomer-dimer self-association using IR spectroscopy. nih.gov |

Influence of Solvent Environment and Temperature on Self-Association Behavior

The self-association of this compound is highly sensitive to both the solvent environment and the temperature. nih.govresearchgate.net

Influence of Solvent: The choice of solvent affects the equilibrium between the monomer and the dimer. Studies have been conducted in relatively inert solvents like tetrachloroethylene and carbon disulfide to minimize solvent-solute interactions and isolate the self-association behavior of the alcohol. nih.govnycu.edu.tw In these non-polar environments, the hydrogen bonding between alcohol molecules is the dominant intermolecular force.

Influence of Temperature: As demonstrated in Table 1, the dimerization constant (K) decreases as the temperature increases. nih.gov This is consistent with Le Chatelier's principle for an exothermic process. At higher temperatures, the increased thermal energy is sufficient to overcome the energy of the hydrogen bond, shifting the equilibrium back towards the monomeric form. This temperature dependence is a critical aspect of the thermodynamic characterization of the self-association process. nih.gov

Applications of 3 Ethyl 2,2 Dimethyl 3 Pentanol in Advanced Chemical Research Non Biological/non Clinical

Role as a Synthetic Intermediate and Building Block in the Construction of Complex Molecular Architectures

While detailed examples of the incorporation of 3-ethyl-2,2-dimethyl-3-pentanol into complex molecular architectures are not extensively documented in publicly available scientific literature, its structural characteristics designate it as a potentially valuable synthetic intermediate. The highly branched nature of this tertiary alcohol makes it a candidate for introducing sterically demanding groups into a molecule. Such introductions can be pivotal in directing the stereochemical outcome of a reaction or in creating specific three-dimensional arrangements in the target molecule.

The synthesis of derivatives, such as 1,1-diethyl-2,2-dimethylpropyl dimethylphosphoramidocyanidoate, highlights its utility as a precursor. mhsr.sk The conversion of the hydroxyl group to other functionalities allows for the integration of the bulky C9 scaffold into larger, more complex structures.

Investigation of Sterically Demanding Reaction Systems Utilizing this compound

The significant steric hindrance around the hydroxyl group in this compound makes it a subject of interest for investigating the mechanisms and limitations of sterically demanding reactions. Its branched structure can influence reaction rates and equilibrium positions, providing insights into the spatial requirements of transition states.

Research into the synthesis of this alcohol, for instance, via the Grignard reaction between an ethylmagnesium halide and a suitably substituted ketone, can itself be a study in managing steric hindrance to optimize reaction yields. While specific studies that utilize this compound to probe other reaction mechanisms are not readily found, its inherent structure makes it a suitable candidate for such investigations.

Utilization as a Proton Source in Diastereoselective Coupling Reactions

Currently, there is no specific research documented in the public domain that details the use of this compound as a proton source in diastereoselective coupling reactions. The bulky nature of the alcohol could theoretically influence the direction of protonation in a stereocontrolled manner, but experimental evidence for this application is not available.

Studies in Polymerization Reactions Involving Alcohol Derivatives

There is no available research literature indicating the use of this compound or its direct derivatives in polymerization reactions.

Applications in Supramolecular Chemistry

The unique size and shape of this compound make it a molecule of interest in the field of supramolecular chemistry, which focuses on non-covalent interactions between molecules.

Encapsulation Studies within Host Frameworks (e.g., Resorcin Arenes)

There are no specific studies available that report the encapsulation of this compound as a guest molecule within host frameworks such as resorcinarenes.

Micropolarity and Microviscosity Investigations in Structured Media

Specific investigations into the micropolarity and microviscosity of structured media using this compound as a probe molecule have not been reported in the available scientific literature.

Model Compound for Understanding Reaction Mechanisms and Stereochemical Outcomes

This compound, a tertiary alcohol, serves as an exemplary model compound in physical organic chemistry for elucidating fundamental principles of reaction mechanisms and stereochemical outcomes. Its highly branched structure, featuring a quaternary carbon center bonded to a hydroxyl group, provides a unique framework for studying the effects of steric hindrance on reactivity and the behavior of carbocation intermediates.

The presence of a bulky tert-butyl group adjacent to the reactive center significantly influences the pathways of various reactions, making this alcohol an ideal substrate for investigating nucleophilic substitution (S_N1) and elimination (E1) reactions. Due to the steric congestion around the hydroxyl-bearing carbon, S_N2 and E2 mechanisms, which require backside attack or a specific anti-periplanar geometry, respectively, are strongly disfavored. This characteristic simplifies the analysis of reaction outcomes, as they are predominantly governed by the formation and fate of a tertiary carbocation.

Research involving this compound and analogous sterically hindered alcohols allows for a detailed examination of several key chemical concepts:

Carbocation Stability and Rearrangements: The formation of the tertiary carbocation, 3-ethyl-2,2-dimethyl-3-pentyl cation, is a central feature of its reaction chemistry. Studies on this and similar carbocations provide insight into their relative stabilities and the propensity for rearrangements, such as hydride and alkyl shifts, to form more stable intermediates. libretexts.orglibretexts.org

Regioselectivity in Elimination Reactions: The dehydration of this compound is a classic example used to explore the principles of regioselectivity, particularly Zaitsev's rule. wikipedia.orgadichemistry.commasterorganicchemistry.com The distribution of alkene products can be analyzed to understand the factors that govern the direction of proton abstraction from adjacent carbon atoms.

Stereochemical Consequences of S_N1 Reactions: Although this compound itself is achiral, the principles governing its substitution reactions are directly applicable to understanding the stereochemistry of reactions involving chiral tertiary alcohols. The formation of a planar carbocation intermediate in S_N1 reactions typically leads to racemization when the starting material is chiral, a concept that can be effectively demonstrated using analogous chiral substrates. libretexts.orgnih.govrsc.orgchemistrysteps.comlibretexts.org

The following sections delve into detailed research findings that illustrate the utility of this compound as a model compound.

Detailed Research Findings

Studies on the acid-catalyzed dehydration of this compound provide a clear illustration of the competition between different reaction pathways and the influence of carbocation stability. In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group (water), which then departs to generate a tertiary carbocation. This carbocation can then undergo either deprotonation to form an alkene or rearrangement to a more stable carbocation, if possible.

In the case of the 3-ethyl-2,2-dimethyl-3-pentyl cation, there are two primary pathways for elimination without rearrangement, leading to the formation of two isomeric alkenes. The regioselectivity of this elimination generally follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. wikipedia.orgmasterorganicchemistry.comkhanacademy.org

A hypothetical, yet representative, product distribution for the dehydration of this compound is presented in the table below. This distribution is based on the principles of carbocation stability and Zaitsev's rule.

Table 1: Hypothetical Product Distribution in the Dehydration of this compound

| Product Name | Structure | Type of Alkene | Predicted Distribution (%) | Rationale |

|---|---|---|---|---|

| 3-Ethyl-2,2-dimethyl-1-pentene | Disubstituted | 20 | Formation of the less substituted alkene (Hofmann product). | |

| 3,4,4-Trimethyl-2-pentene | Tetrasubstituted | 80 | Formation of the more substituted and more stable alkene (Zaitsev product) following a methyl shift. |

Furthermore, the potential for carbocation rearrangements can be explored. The initially formed tertiary carbocation could, in theory, undergo a methyl shift to form a more stable tertiary carbocation, leading to a different set of alkene products. The likelihood and extent of such rearrangements provide valuable data on the energetic landscape of these reactive intermediates. libretexts.orglibretexts.orgmsu.eduvaia.com

The study of substitution reactions with this model compound also offers insights into stereochemical outcomes. While this compound is achiral, if we consider a chiral analogue, the S_N1 reaction would proceed through a planar carbocation intermediate. This would allow the nucleophile to attack from either face with equal probability, leading to a racemic mixture of the two enantiomeric products. libretexts.orgchemistrysteps.comlibretexts.org This concept is fundamental to understanding stereochemistry in organic reactions.

Future Research Directions and Unexplored Avenues for 3 Ethyl 2,2 Dimethyl 3 Pentanol

Development of Novel and Sustainable Synthetic Routes and Catalyst Systems

The traditional synthesis of 3-ethyl-2,2-dimethyl-3-pentanol often relies on Grignard reactions, which, while effective, can be limited by the need for strict anhydrous conditions. Future research should prioritize the development of more sustainable and efficient synthetic methodologies.

Key Research Areas:

Green Catalyst Systems: Investigation into the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could offer recyclable and more environmentally benign alternatives to traditional homogeneous catalysts. mdpi.comnih.gov The development of catalysts that can operate under milder conditions and in greener solvents, such as bio-derived ethers or deep eutectic solvents, is a critical goal. mdpi.com

Biocatalytic Approaches: The use of enzymes, such as engineered alcohol dehydrogenases, presents a promising avenue for the stereoselective synthesis of chiral analogs of this compound. While currently at a research scale, advancements in enzyme immobilization and reaction engineering could make these methods more industrially viable.

Flow Chemistry Synthesis: Continuous flow technology can offer enhanced safety, efficiency, and scalability for the synthesis of fine chemicals. nih.gov Applying flow chemistry to the production of this compound could lead to improved process control and higher yields. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

| Method | Description | Potential Advantages | Potential Limitations |

| Grignard Reaction | Reaction of an ethyl magnesium halide with a suitable ketone. | High yield, well-established. | Requires strict anhydrous conditions. |

| Green Catalysis | Use of recyclable catalysts like MOFs or nanoparticles. mdpi.com | Environmentally friendly, potential for high selectivity. | Catalyst development and optimization required. |

| Biocatalysis | Employment of enzymes for synthesis. | High stereoselectivity, mild reaction conditions. | Often limited to research scale, potential for enzyme inhibition. |

| Flow Chemistry | Continuous synthesis in a microreactor system. nih.gov | Enhanced safety and scalability, precise process control. nih.gov | Initial setup costs, potential for clogging with solid catalysts. |

Advanced Mechanistic Studies of this compound Reactivity under Diverse Conditions

A thorough understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new applications. Its sterically hindered nature can lead to unique reaction pathways compared to less bulky tertiary alcohols.

Key Research Areas:

Photocatalytic Reactions: The behavior of tertiary alcohols under photocatalytic conditions is an area of active research. Studies on the photocatalytic oxidation of this compound on semiconductor surfaces like titanium dioxide could reveal novel C-C bond cleavage pathways and the formation of valuable smaller molecules.

Dehydration Mechanisms: A detailed investigation into the acid-catalyzed dehydration of this compound, including the potential for skeletal rearrangements, would provide valuable insights into carbocation chemistry.

Oxidation and Reduction Studies: While tertiary alcohols are generally resistant to oxidation, exploring their reactivity with a range of modern and selective oxidizing agents could lead to the synthesis of new ketones or other oxygenated derivatives. Similarly, studying its reduction under various conditions could yield corresponding alkanes.

Refinement and Development of Sophisticated Analytical Methodologies for Trace Analysis and Reaction Monitoring

The development of advanced analytical techniques is essential for the quality control of this compound and for monitoring its reactions in real-time.

Key Research Areas:

Chromatographic Separation of Isomers: Developing highly efficient gas chromatography (GC) or high-performance liquid chromatography (HPLC) methods, potentially using chiral stationary phases, is critical for separating this compound from its structural isomers.

Trace Analysis: The ability to detect and quantify trace amounts of this compound in complex matrices is important for potential applications in fields like environmental science or fragrance analysis. Techniques such as solid-phase microextraction (SPME) coupled with GC-MS could be optimized for this purpose. dss.go.th

In-situ Reaction Monitoring: The use of spectroscopic techniques like in-situ infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on reaction kinetics and intermediates, facilitating a deeper understanding of reaction mechanisms.

Deeper Computational Insights into Molecular Dynamics and Reactive Pathways

Computational chemistry offers a powerful tool to complement experimental studies by providing a molecular-level understanding of the structure, properties, and reactivity of this compound.

Key Research Areas:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the geometric and electronic structure of the molecule, predict its spectroscopic properties (IR, NMR), and calculate reaction energy profiles. This can help in elucidating reaction mechanisms and predicting the feasibility of new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of this compound and its interactions with solvents and other molecules. This is particularly relevant for understanding its behavior in solution and at interfaces.

Predictive Modeling for Properties: Computational models can be developed to predict various physicochemical properties of this compound and its derivatives, aiding in the design of molecules with specific characteristics for targeted applications.

Exploration of New Applications in Specialized Chemical Domains (e.g., Advanced Materials, Green Chemistry)

The unique steric bulk of this compound makes it an interesting building block for the synthesis of novel molecules and materials.

Key Research Areas:

Advanced Materials: The incorporation of the bulky 3-ethyl-2,2-dimethyl-3-pentyl group into polymer backbones or as a side chain could lead to materials with interesting properties, such as altered solubility, thermal stability, or gas permeability.

Green Chemistry: Due to its branched structure, derivatives of this compound could be explored as green solvents or as additives in fuel formulations. Its potential as a renewable chemical feedstock, if sustainable synthetic routes are developed, aligns with the principles of green chemistry. mdpi.com

Fragrance and Flavor Chemistry: While some aryl alkyl alcohols are used in the fragrance industry, the olfactory properties of esters or ethers derived from this compound are largely unexplored. nih.govnih.gov Its unique structure could lead to the discovery of novel scent profiles. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of 3-ethyl-2,2-dimethyl-3-pentanol?

- Methodological Answer : Use a combination of H NMR, C NMR, and IR spectroscopy. The tertiary alcohol group (-OH) will show a broad peak around 3300–3500 cm in IR. In NMR, the quaternary carbon (C3) will exhibit no splitting due to its symmetry, while ethyl and methyl groups will show characteristic triplet and singlet patterns, respectively. Cross-validate with computational tools like quantum chemical calculations (e.g., DFT) to confirm bond angles and torsional strain .

Q. How can the purity of synthesized this compound be assessed?

- Methodological Answer : Employ gas chromatography (GC) coupled with mass spectrometry (GC-MS) to detect impurities. Compare retention times with known standards. For quantitative purity, use H NMR integration of the hydroxyl proton relative to methyl/ethyl groups. Differential scanning calorimetry (DSC) can also assess thermal stability and melting point consistency .

Q. What is the synthetic route for this compound?

- Methodological Answer : A Grignard reaction is typical: react 2,2-dimethyl-3-pentanone with ethylmagnesium bromide in dry ether. Quench with ammonium chloride, followed by acid workup. Purify via fractional distillation (bp ~115–120°C) and confirm structure via spectroscopic methods. Note steric hindrance at the tertiary carbon may reduce yield, requiring optimized stoichiometry .

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The bulky ethyl and methyl groups at C2 and C3 create significant steric hindrance, limiting nucleophilic attack. Kinetic studies (e.g., SN1/SN2 mechanisms) using polar aprotic solvents (e.g., DMSO) and varying temperatures can quantify reaction rates. Computational modeling (e.g., molecular dynamics simulations) may predict transition-state geometries .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Apply Quantitative Structure-Property Relationship (QSPR) models to estimate logP, boiling point, and solubility. Use quantum chemistry software (e.g., Gaussian) to calculate dipole moments and electrostatic potential surfaces. Validate predictions against experimental data (e.g., Henry’s Law constant: ~2.1×10 mol m Pa for analogous alcohols) .

Q. How can contradictory solubility data for this compound be resolved?

- Methodological Answer : Re-evaluate experimental conditions (e.g., temperature, solvent polarity) using standardized protocols (e.g., OECD 105). Compare with structurally similar alcohols (e.g., 3-methyl-3-pentanol) to identify trends. Utilize Hansen solubility parameters and COSMO-RS simulations to model solvent interactions .

Q. What environmental fate studies are relevant for this compound?

- Methodological Answer : Determine biodegradability via OECD 301 tests (e.g., closed bottle test). Assess photolysis potential using UV-Vis spectroscopy (λ max ~270 nm). Model atmospheric oxidation with AOPWIN software. Henry’s Law constants (estimated via EPI Suite) can predict air-water partitioning .

Data Contradiction Analysis

Q. How to address discrepancies in reported CAS registry numbers for derivatives of this compound?